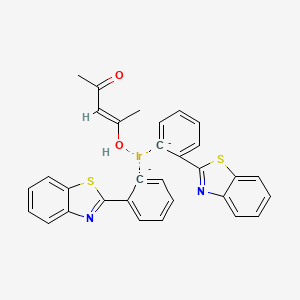
1-(2-Fluoro-4-nitrophenyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-4-nitrophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7ClFN3O2 and a molecular weight of 207.59 g/mol . This compound is characterized by the presence of a fluoro group and a nitro group on the phenyl ring, along with a hydrazine moiety. It is commonly used in various chemical reactions and research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(2-Fluoro-4-nitrophenyl)hydrazine hydrochloride typically involves a multi-step process. One common method starts with the reaction of 2-fluoro-4-nitroaniline with hydrochloric acid and sodium nitrite in water at 0°C for 1 hour. This is followed by the addition of tin(II) chloride in water at 0°C for 2 hours . The resulting product is then purified to obtain this compound.
Análisis De Reacciones Químicas
1-(2-Fluoro-4-nitrophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Common reagents used in these reactions include tin(II) chloride, palladium catalysts, and boron reagents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-4-nitrophenyl)hydrazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form hydrazones with carbonyl compounds, which can then undergo further reactions. The fluoro and nitro groups can also participate in various chemical transformations, contributing to the compound’s reactivity and versatility .
Comparación Con Compuestos Similares
1-(2-Fluoro-4-nitrophenyl)hydrazine hydrochloride can be compared with other similar compounds such as:
4-Nitrophenylhydrazine hydrochloride: Lacks the fluoro group, which affects its reactivity and applications.
2-Fluoro-4-nitroaniline: Lacks the hydrazine moiety, limiting its use in hydrazone formation reactions.
The presence of both the fluoro and nitro groups, along with the hydrazine moiety, makes this compound unique and versatile in various chemical and research applications.
Propiedades
Fórmula molecular |
C6H7ClFN3O2 |
|---|---|
Peso molecular |
207.59 g/mol |
Nombre IUPAC |
(2-fluoro-4-nitrophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H6FN3O2.ClH/c7-5-3-4(10(11)12)1-2-6(5)9-8;/h1-3,9H,8H2;1H |
Clave InChI |
ZBQMCYOKRKJNOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])F)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine](/img/structure/B14057499.png)






![(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester](/img/structure/B14057544.png)



